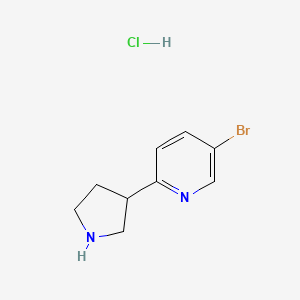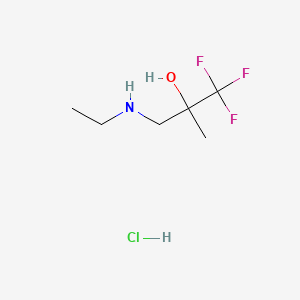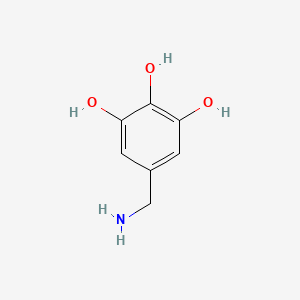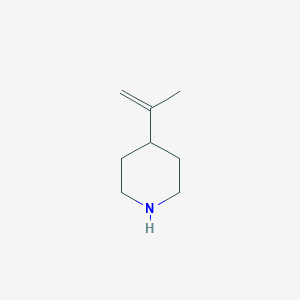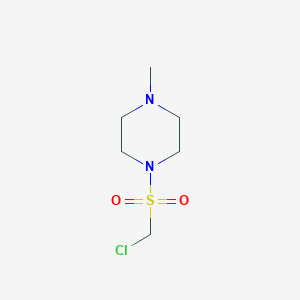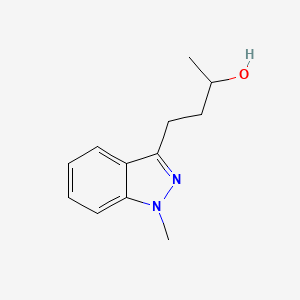
4-(1-Methyl-1h-indazol-3-yl)butan-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(1-Methyl-1h-indazol-3-yl)butan-2-ol is a chemical compound that belongs to the class of indazole derivatives. Indazole is a heterocyclic aromatic organic compound that has shown significant biological activities, making it a valuable scaffold in medicinal chemistry
Vorbereitungsmethoden
The synthesis of 4-(1-Methyl-1h-indazol-3-yl)butan-2-ol can be achieved through several synthetic routes. One common method involves the reaction of 1-methylindazole with butan-2-one in the presence of a suitable catalyst. The reaction conditions typically include refluxing the mixture in an appropriate solvent such as ethanol or methanol . Industrial production methods may involve optimizing these conditions to increase yield and purity.
Analyse Chemischer Reaktionen
4-(1-Methyl-1h-indazol-3-yl)butan-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines using reducing agents like lithium aluminum hydride or sodium borohydride.
Wissenschaftliche Forschungsanwendungen
4-(1-Methyl-1h-indazol-3-yl)butan-2-ol has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex indazole derivatives, which are used in the development of new drugs and materials.
Wirkmechanismus
The mechanism of action of 4-(1-Methyl-1h-indazol-3-yl)butan-2-ol involves its interaction with specific molecular targets and pathways. The indazole moiety is known to interact with enzymes and receptors, modulating their activity. For example, indazole derivatives have been shown to inhibit enzymes such as cyclooxygenase-2 (COX-2), leading to anti-inflammatory effects . The exact molecular targets and pathways may vary depending on the specific biological activity being studied.
Vergleich Mit ähnlichen Verbindungen
4-(1-Methyl-1h-indazol-3-yl)butan-2-ol can be compared with other similar compounds, such as:
4-(1H-Indazol-3-yl)butan-2-one: This compound has a similar structure but lacks the methyl group on the indazole ring.
4-(1H-Indol-3-yl)butan-2-one: This compound contains an indole moiety instead of an indazole moiety, which can result in different biological activities.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and biological properties.
Eigenschaften
Molekularformel |
C12H16N2O |
|---|---|
Molekulargewicht |
204.27 g/mol |
IUPAC-Name |
4-(1-methylindazol-3-yl)butan-2-ol |
InChI |
InChI=1S/C12H16N2O/c1-9(15)7-8-11-10-5-3-4-6-12(10)14(2)13-11/h3-6,9,15H,7-8H2,1-2H3 |
InChI-Schlüssel |
VRFRBDAUZRBJRJ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CCC1=NN(C2=CC=CC=C21)C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


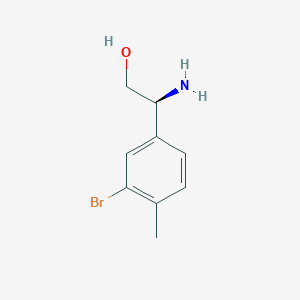

![5-(2-{[(Tert-butoxy)carbonyl]amino}propan-2-yl)-1,2-oxazole-3-carboxylicacid](/img/structure/B13552442.png)
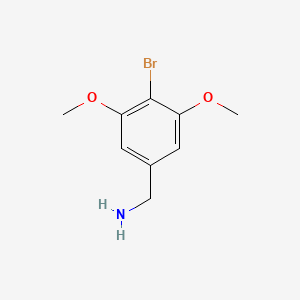

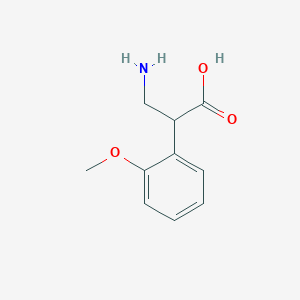
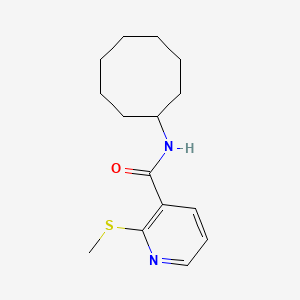
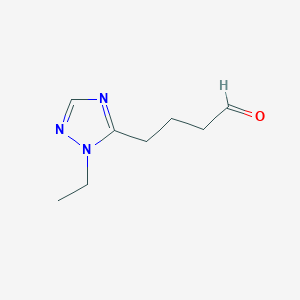
![1-[3-(Difluoromethoxy)phenyl]-2-methoxyethan-1-aminehydrochloride](/img/structure/B13552479.png)
